molecular formula C17H16Cl2FN3O B184124 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- CAS No. 84882-86-0

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-

Katalognummer B184124
CAS-Nummer: 84882-86-0
Molekulargewicht: 368.2 g/mol
InChI-Schlüssel: OZWLSESCMVQRNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-, also known as TAK-901, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. It has been shown to have potential applications in the treatment of cancer and other diseases.

Wirkmechanismus

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a protein that is involved in cell division, and its activity is essential for the proper progression of the cell cycle. When 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- inhibits the activity of Aurora A kinase, it prevents the cells from dividing and growing. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells by inducing cell death. It has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth. Additionally, 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- is that it has been shown to be effective in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, which suggests that it may be effective in the treatment of cancer. However, one limitation of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- is that it has not yet been tested in clinical trials. Therefore, its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the research and development of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-. One direction is to test its safety and efficacy in clinical trials. This will provide valuable information about its potential applications in the treatment of cancer and other diseases. Another direction is to investigate its potential applications in combination with other drugs. It may be possible to enhance its efficacy by combining it with other drugs that target different pathways involved in cancer growth and progression. Additionally, it may be possible to develop new derivatives of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- that have improved efficacy and safety profiles.

Synthesemethoden

The synthesis of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- involves several steps. The starting material is 3,4-dichloroaniline, which is reacted with 4-fluoroaniline to form an intermediate. This intermediate is then reacted with piperazine and phosgene to form 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-. The overall yield of the synthesis is approximately 25%.

Wissenschaftliche Forschungsanwendungen

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have potential applications in the treatment of cancer. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- works by inhibiting the activity of a protein called Aurora A kinase, which is involved in cell division. By inhibiting Aurora A kinase, 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- can prevent cancer cells from dividing and growing.

Eigenschaften

CAS-Nummer

84882-86-0

Molekularformel

C17H16Cl2FN3O

Molekulargewicht

368.2 g/mol

IUPAC-Name

4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H16Cl2FN3O/c18-15-6-5-14(11-16(15)19)22-7-9-23(10-8-22)17(24)21-13-3-1-12(20)2-4-13/h1-6,11H,7-10H2,(H,21,24)

InChI-Schlüssel

OZWLSESCMVQRNI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F

Kanonische SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F

Andere CAS-Nummern

84882-86-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.